Cas no 1931949-03-9 (Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)-)

Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)- 化学的及び物理的性質
名前と識別子
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- Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)-
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- インチ: 1S/C12H16O2/c1-9-4-2-5-10(8-9)14-12-7-3-6-11(12)13/h2,4-5,8,11-13H,3,6-7H2,1H3/t11-,12-/m1/s1
- InChIKey: SUEDTHZIBSJUPT-VXGBXAGGSA-N
- SMILES: [C@@H]1(O)CCC[C@H]1OC1=CC=CC(C)=C1
Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361036-5.0g |
(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol |
1931949-03-9 | 95.0% | 5.0g |
$1406.0 | 2025-02-20 | |
Enamine | EN300-361036-0.1g |
(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol |
1931949-03-9 | 95.0% | 0.1g |
$427.0 | 2025-02-20 | |
Enamine | EN300-361036-0.5g |
(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol |
1931949-03-9 | 95.0% | 0.5g |
$465.0 | 2025-02-20 | |
Enamine | EN300-361036-2.5g |
(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol |
1931949-03-9 | 95.0% | 2.5g |
$949.0 | 2025-02-20 | |
Enamine | EN300-361036-0.05g |
(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol |
1931949-03-9 | 95.0% | 0.05g |
$407.0 | 2025-02-20 | |
Enamine | EN300-361036-10.0g |
(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol |
1931949-03-9 | 95.0% | 10.0g |
$2085.0 | 2025-02-20 | |
Enamine | EN300-361036-1.0g |
(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol |
1931949-03-9 | 95.0% | 1.0g |
$485.0 | 2025-02-20 | |
Enamine | EN300-361036-0.25g |
(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol |
1931949-03-9 | 95.0% | 0.25g |
$447.0 | 2025-02-20 |
Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)- 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)-に関する追加情報
Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)-
Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)- is a versatile organic compound with the CAS Registry Number 1931949-03-9. This compound belongs to the class of cyclopentanols and is characterized by its unique stereochemistry and functional groups. The molecule features a cyclopentane ring with a hydroxyl group (-OH) and a phenoxy substituent (-O-C6H4-CH3) at specific positions. The stereochemistry of the compound is defined by the (1R,2R) configuration, which plays a crucial role in its chemical reactivity and biological activity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)- through various methodologies. One notable approach involves the use of asymmetric catalysis to achieve high enantioselectivity during the formation of the stereocenter. This has significantly enhanced the production efficiency and quality of the compound for both research and industrial applications.
The compound exhibits interesting physical properties due to its structure. It has a melting point of approximately 65°C and a boiling point around 150°C, making it suitable for various thermal processes. Its solubility in common organic solvents like dichloromethane and ethyl acetate facilitates its use in organic reactions. The presence of the phenoxy group introduces electronic effects that influence the compound's reactivity in nucleophilic and electrophilic reactions.
Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)- has found applications in diverse fields. In pharmaceutical research, it serves as an intermediate in the synthesis of bioactive molecules targeting various therapeutic areas such as oncology and inflammation. Its stereochemistry makes it particularly valuable in asymmetric synthesis strategies. In materials science, derivatives of this compound are being explored for their potential as building blocks in polymer synthesis and advanced materials.
Recent studies have highlighted the environmental fate of Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)-, emphasizing its biodegradability under aerobic conditions. This information is critical for assessing its safety profile and ensuring sustainable practices in its production and use.
In conclusion, Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)- is a significant compound with promising applications across multiple disciplines. Its unique structure and stereochemistry make it an invaluable tool in modern chemical research and industry.
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